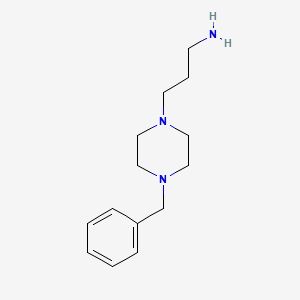

3-(4-Benzylpiperazin-1-yl)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZBCJSBHYEUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389894 | |

| Record name | 3-(4-benzylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-27-9 | |

| Record name | 4-(Phenylmethyl)-1-piperazinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4553-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-benzylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-benzylpiperazin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Benzylpiperazin-1-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-benzylpiperazin-1-yl)propan-1-amine, a versatile piperazine derivative with applications in medicinal chemistry and materials science. We will delve into the prevalent and most efficient synthetic strategies, focusing on a two-step sequence involving cyanoethylation followed by nitrile reduction. This document offers a detailed examination of reaction mechanisms, optimization of experimental parameters, and practical, field-proven protocols. The comparative analysis of different reductive methods—catalytic hydrogenation versus chemical reduction with metal hydrides—is supported by mechanistic insights to guide researchers in selecting the most appropriate method for their specific laboratory context, whether for small-scale discovery or large-scale production.

Introduction and Retrosynthetic Analysis

This compound (IUPAC Name: this compound, SMILES: C1CN(CCN1CCCN)CC2=CC=CC=C2) is a disubstituted piperazine featuring a benzyl group at one nitrogen and a 3-aminopropyl group at the other.[1] The piperazine core is a privileged scaffold in drug discovery, and its derivatives are known to interact with a wide range of biological targets.[2][3] The title compound serves as a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents.

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most practical forward synthesis. The C-N bond between the propyl chain and the piperazine nitrogen, and the C-N bond of the terminal primary amine, are the key strategic points. This leads to a primary intermediate, 3-(4-benzylpiperazin-1-yl)propanenitrile, which is readily accessible from commercially available starting materials.

Figure 1: Retrosynthetic analysis of the target amine.

This analysis highlights a robust two-step synthetic plan:

-

Formation of the C-N bond between N-benzylpiperazine and a three-carbon nitrile-containing synthon.

-

Reduction of the terminal nitrile group to the desired primary amine.

Synthetic Pathway: Cyanoethylation and Subsequent Reduction

This pathway is the most widely employed and efficient method for preparing this compound. It begins with the addition of a three-carbon nitrile unit to N-benzylpiperazine, followed by the chemical reduction of the nitrile functionality.

Step 1: Synthesis of 3-(4-Benzylpiperazin-1-yl)propanenitrile

The key intermediate, 3-(4-benzylpiperazin-1-yl)propanenitrile, can be synthesized via two primary methods: Michael addition to acrylonitrile or nucleophilic substitution on a 3-halopropanenitrile.

-

Method A: Michael Addition with Acrylonitrile This is a conjugate addition reaction where the secondary amine of N-benzylpiperazine acts as a nucleophile, attacking the β-carbon of acrylonitrile. The reaction is typically carried out in a protic solvent like methanol or ethanol and often requires no external catalyst, although mild heating can increase the reaction rate. This method is highly atom-economical.

-

Method B: SN2 Alkylation with 3-Chloropropanenitrile This approach involves the direct alkylation of N-benzylpiperazine with 3-chloropropanenitrile.[4] As this is an SN2 reaction, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to scavenge the HCl generated in situ. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for this transformation.

Experimental Protocol: Synthesis of 3-(4-Benzylpiperazin-1-yl)propanenitrile (Method A)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylpiperazine (17.6 g, 0.1 mol) and methanol (100 mL).

-

Reagent Addition: While stirring, slowly add acrylonitrile (6.4 g, 0.12 mol, 1.2 eq.) to the solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: The resulting crude oil (3-(4-benzylpiperazin-1-yl)propanenitrile) is often of sufficient purity for the subsequent reduction step. If necessary, it can be purified by vacuum distillation or silica gel column chromatography.

Step 2: Reduction of 3-(4-Benzylpiperazin-1-yl)propanenitrile

The conversion of the nitrile intermediate to the target primary amine is a critical step that can be achieved through catalytic hydrogenation or with a chemical reducing agent.[5] The choice between these methods depends on available equipment, scale, and safety considerations.

Figure 2: Primary synthetic pathway to the target amine.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a green and efficient method for reducing nitriles to amines.[6] Common catalysts include Raney Nickel (Raney Ni), Palladium on Carbon (Pd/C), or Raney Cobalt.[7] The reaction is performed under a hydrogen gas atmosphere at elevated pressure.

-

Mechanism & Causality: The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed and dissociates into active hydrogen atoms. The nitrile also coordinates to the catalyst surface, and the C≡N triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.[8] A key consideration is preventing the formation of secondary amine byproducts, which can occur if the intermediate imine reacts with the final primary amine product.[8] This side reaction is often suppressed by adding ammonia to the reaction mixture or by using specific catalysts like Raney cobalt.[7]

Experimental Protocol: Catalytic Hydrogenation

-

Setup: In a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 3-(4-benzylpiperazin-1-yl)propanenitrile (22.9 g, 0.1 mol), ethanol (150 mL), and Raney Nickel (approx. 2.3 g, 10% w/w, as a slurry in water).

-

Reaction: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 100-500 psi.[7]

-

Conditions: Heat the mixture to 50-80°C and stir vigorously for 6-12 hours, monitoring hydrogen uptake.

-

Work-up: After the reaction is complete (no more hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines with high efficiency.[9][10] This method is very common in laboratory-scale synthesis.

-

Mechanism & Causality: The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group.[11][12] This forms an intermediate imine anion. A second equivalent of hydride then attacks the imine, generating a dianion which, upon aqueous work-up, is protonated to yield the primary amine.[10][11] The use of an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical as LiAlH₄ reacts violently with protic solvents like water or alcohols.[9]

Experimental Protocol: LiAlH₄ Reduction

-

Setup: To a dry 500 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (5.7 g, 0.15 mol, 1.5 eq.) in anhydrous THF (150 mL) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Dissolve 3-(4-benzylpiperazin-1-yl)propanenitrile (22.9 g, 0.1 mol) in anhydrous THF (50 mL) and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours to ensure complete reaction.

-

Work-up (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and sequentially quench the excess LiAlH₄ by the dropwise addition of water (5.7 mL), followed by 15% aqueous sodium hydroxide (5.7 mL), and finally water again (17.1 mL).[13]

-

Purification: Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to afford the crude amine. Purify via vacuum distillation if required.

Data Summary and Method Comparison

The choice of reduction method significantly impacts the process parameters, yield, and safety profile of the synthesis.

| Parameter | Catalytic Hydrogenation (Method A) | LiAlH₄ Reduction (Method B) |

| Reagents | H₂ gas, Raney Ni or Pd/C | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Alcohols (Ethanol, Methanol) | Anhydrous Ethers (THF, Diethyl Ether) |

| Conditions | 50-80°C, 100-500 psi H₂ | 0°C to Reflux, Atmospheric Pressure |

| Typical Yield | 85-95% | 80-90% |

| Advantages | Environmentally friendly ("green"), scalable, avoids hazardous reagents.[6] | High reactivity, rapid, well-established for lab scale, no special pressure equipment needed.[12] |

| Disadvantages | Requires specialized high-pressure equipment, potential for catalyst deactivation, risk of side products (secondary amines).[8] | Highly reactive and pyrophoric reagent, requires strictly anhydrous conditions, hazardous quenching step, not ideal for large scale.[13] |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the cyanoethylation of N-benzylpiperazine followed by the reduction of the resulting nitrile intermediate. For laboratory-scale synthesis, reduction with LiAlH₄ offers a rapid and effective route, provided appropriate safety precautions are meticulously followed. For larger-scale industrial applications, catalytic hydrogenation is the superior method due to its enhanced safety, lower cost, and environmental benefits. A thorough understanding of the mechanisms and experimental parameters outlined in this guide allows researchers to confidently execute this synthesis and adapt the protocols to their specific needs.

References

-

Reduction of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

-

Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (2021). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Nitriles to Amines: LiAlH4 Reduction. (2025). JoVE. Retrieved from [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (2015). ResearchGate. Retrieved from [Link]

-

Conversion of nitriles to 1° amines using LiAlH4. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Method for the hydrogenation of nitriles to primary amines. (1983). Google Patents (US4375003A).

-

Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2022). ChemRxiv. Retrieved from [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved from [Link]

-

Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Amines. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Amines. (2021). YouTube. Retrieved from [Link]

Sources

- 1. This compound | C14H23N3 | CID 3149269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 6. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 13. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-aminopropyl)-4-benzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(3-aminopropyl)-4-benzylpiperazine, a molecule of interest in medicinal chemistry and pharmacology. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and foundational chemical principles to present a robust predictive profile. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle, study, and develop this compound. The guide delves into the structural attributes, predicted physicochemical parameters (pKa, logP, solubility), and their implications for drug design and development. Furthermore, it outlines detailed, best-practice experimental protocols for the empirical determination of these key properties, ensuring scientific rigor and reproducibility.

Introduction and Molecular Structure

1-(3-aminopropyl)-4-benzylpiperazine belongs to the piperazine class of compounds, which are prevalent scaffolds in numerous approved drugs due to their favorable pharmacokinetic properties and versatile synthetic handles.[1] The molecule incorporates a benzyl group at one nitrogen of the piperazine ring and an aminopropyl chain at the other. The benzyl group, a bulky lipophilic moiety, significantly influences the compound's interaction with biological targets and its overall lipophilicity.[2] The aminopropyl side-chain introduces a primary amine, a key functional group that imparts basicity and potential for hydrogen bonding, thereby modulating solubility and receptor interactions.

A thorough understanding of the physicochemical properties of 1-(3-aminopropyl)-4-benzylpiperazine is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.

Chemical Structure and Calculated Properties

The chemical structure of 1-(3-aminopropyl)-4-benzylpiperazine is presented below. Based on its structure, we can calculate its fundamental molecular properties.

Figure 1: Chemical structure of 1-(3-aminopropyl)-4-benzylpiperazine.

Table 1: Calculated Molecular Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₃N₃ |

| Molecular Weight | 233.36 g/mol |

| Exact Mass | 233.1892 g/mol |

Predicted Physicochemical Properties

The following sections detail the predicted physicochemical properties of 1-(3-aminopropyl)-4-benzylpiperazine, drawing inferences from structurally similar compounds and established chemical principles.

Basicity and pKa

The pKa of a molecule is a critical determinant of its ionization state at a given pH, which in turn influences its solubility, permeability, and receptor binding. 1-(3-aminopropyl)-4-benzylpiperazine possesses three nitrogen atoms capable of protonation: the two nitrogens of the piperazine ring and the primary amine of the aminopropyl side-chain.

-

Piperazine Nitrogens: The piperazine ring contains two tertiary amines. In the parent 1-benzylpiperazine, the pKa values are approximately 9.8 and 5.5. The benzyl group's electron-withdrawing nature slightly reduces the basicity of the adjacent nitrogen compared to unsubstituted piperazine.

-

Primary Amine: The terminal primary amine on the aminopropyl chain is expected to have a pKa in the range of 10-11, typical for primary alkylamines.

Given these considerations, 1-(3-aminopropyl)-4-benzylpiperazine is expected to be a polybasic compound with three distinct pKa values. The primary amine will be the most basic, followed by the unsubstituted piperazine nitrogen, and finally the benzyl-substituted piperazine nitrogen. At physiological pH (7.4), the molecule will exist predominantly in a protonated, cationic form.

Lipophilicity and logP

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a drug's membrane permeability and its potential for off-target binding.

-

Benzyl Group: The benzyl group is a significant contributor to the molecule's lipophilicity.

-

Piperazine Core and Aminopropyl Chain: The piperazine ring and the flexible aminopropyl chain contribute to the molecule's polarity and hydrogen bonding capacity, which will decrease its overall lipophilicity.

Based on the structure, the predicted logP for 1-(3-aminopropyl)-4-benzylpiperazine is likely to be in the range of 2.0 to 3.0. This moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability, a desirable characteristic for many drug candidates.

Solubility

The aqueous solubility of a compound is a critical factor in its dissolution and absorption. The solubility of 1-(3-aminopropyl)-4-benzylpiperazine will be highly pH-dependent due to its multiple basic centers.

-

At low pH: The molecule will be fully protonated, forming a water-soluble salt.

-

At high pH: In its free base form, the molecule will be less soluble in water due to the influence of the lipophilic benzyl group.

The presence of the polar aminopropyl group and the piperazine nitrogens will enhance its aqueous solubility compared to a more lipophilic analog lacking these features.

Experimental Determination of Physicochemical Properties

To obtain accurate and reliable data, the predicted physicochemical properties should be confirmed through rigorous experimental evaluation. The following sections outline standard, field-proven protocols for determining pKa, logP, and solubility.

Potentiometric Titration for pKa Determination

This method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 1-(3-aminopropyl)-4-benzylpiperazine and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is limited.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Figure 2: Workflow for pKa determination by potentiometric titration.

Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Protocol:

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.

-

Partitioning: Add a known amount of 1-(3-aminopropyl)-4-benzylpiperazine to a mixture of the two phases in a sealed container.

-

Equilibration: Shake the container for a sufficient time to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Sample Preparation: Add an excess amount of solid 1-(3-aminopropyl)-4-benzylpiperazine to a series of vials containing buffers at different pH values.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: Filter the samples to remove any undissolved solid.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound at that specific pH.

Implications for Drug Development

The physicochemical properties of 1-(3-aminopropyl)-4-benzylpiperazine have significant implications for its potential as a drug candidate:

-

Absorption: The predicted moderate lipophilicity and pH-dependent solubility suggest that the compound may have good oral absorption. Formulation strategies, such as the use of a salt form, can be employed to enhance its dissolution and absorption.

-

Distribution: The compound's ability to cross biological membranes will be influenced by its logP and ionization state. Its basic nature may lead to accumulation in acidic tissues.

-

Metabolism: The piperazine ring and the benzyl group are potential sites of metabolic transformation, including N-dealkylation and aromatic hydroxylation.

-

Formulation: The pH-dependent solubility will be a critical consideration in the development of both oral and parenteral formulations.

Conclusion

References

-

Organic Syntheses Procedure. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine. Retrieved from [Link]

-

Wikipedia. (2024). Benzylpiperazine. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

- Google Patents. (n.d.). Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.

-

MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Benzylpiperazine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). Retrieved from [Link]

-

PubChem. (n.d.). 1-(2''-Hydroxyl cyclohexyl)-3-[aminopropyl]-4-[3'-aminopropyl] piperazine. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl(methyl)[3-(methylamino)propyl]amine. Retrieved from [Link]

-

PubMed. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Retrieved from [Link]

-

ResearchGate. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the CNS Mechanism of Action of 3-(4-Benzylpiperazin-1-yl)propan-1-amine

A Senior Application Scientist's Synthesis of Inferred Mechanisms and Future Research Directions

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-(4-Benzylpiperazin-1-yl)propan-1-amine within the central nervous system (CNS). In the absence of direct pharmacological data for this specific molecule, this document synthesizes evidence from structurally analogous benzylpiperazine and arylpiperazine derivatives to construct a scientifically rigorous, inferred profile. The core of this analysis focuses on the compound's likely interactions with high-affinity targets, primarily the sigma-1 (σ1) receptor and the serotonin 1A (5-HT1A) receptor. We will delve into the downstream signaling cascades associated with these receptors, offering a detailed perspective on the potential neurophysiological consequences of ligand binding. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to guide future empirical investigation.

Introduction: The Benzylpiperazine Scaffold in CNS Drug Discovery

Primary Putative Molecular Targets

Based on extensive literature on benzylpiperazine derivatives, the two most probable high-affinity targets for this compound are the σ1 receptor and the 5-HT1A receptor.

The Sigma-1 (σ1) Receptor: A Unique Intracellular Chaperone

The σ1 receptor is not a conventional cell surface receptor but rather an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane[1][2]. This localization places it at a critical nexus for regulating cellular stress responses and signaling.

Inferred Binding Affinity: Structurally related benzylpiperazine derivatives have demonstrated high affinity for σ1 receptors[3]. It is highly probable that this compound also binds with significant affinity to this receptor.

Functional Modulation: Benzylpiperazine derivatives can act as either agonists or antagonists at the σ1 receptor. The precise functional activity of this compound would require empirical determination.

The Serotonin 1A (5-HT1A) Receptor: A Key Regulator of Serotonergic Tone

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating serotonergic neurotransmission. It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala[4][5].

Inferred Binding Affinity: The arylpiperazine motif, of which benzylpiperazine is a subtype, is a classic pharmacophore for 5-HT1A receptor ligands[6][7]. Numerous derivatives exhibit high, often nanomolar, affinity for this receptor[6][7].

Functional Modulation: Ligands can exhibit a spectrum of activities at the 5-HT1A receptor, including full agonism, partial agonism, and antagonism. The functional consequence of this compound binding would be a critical determinant of its overall CNS effect.

Downstream Signaling Cascades: From Receptor Binding to Cellular Response

The interaction of this compound with its putative targets would initiate a cascade of intracellular signaling events.

Sigma-1 (σ1) Receptor-Mediated Signaling

As a chaperone protein, the σ1 receptor's activation or inhibition can have profound effects on cellular function, particularly under conditions of cellular stress[2][8].

-

Calcium Homeostasis: The σ1 receptor modulates the activity of inositol 1,4,5-trisphosphate (IP3) receptors at the ER, thereby regulating the release of calcium from intracellular stores[1]. This can impact a wide array of cellular processes, including neuronal excitability and synaptic plasticity.

-

Modulation of Ion Channels: The σ1 receptor has been shown to interact with and modulate the function of various ion channels, including voltage-gated potassium channels, which are critical for setting the neuronal resting membrane potential and firing patterns[1].

-

ER Stress Response: The σ1 receptor plays a key role in the unfolded protein response (UPR), a cellular mechanism for coping with ER stress[8]. By interacting with key UPR proteins, the σ1 receptor can influence cell survival and apoptosis pathways.

Caption: Inferred 5-HT1A Receptor Signaling Pathway.

Secondary/Tertiary Putative Molecular Targets

While the σ1 and 5-HT1A receptors are the most likely primary targets, the benzylpiperazine scaffold has been associated with activity at other CNS sites, which may contribute to the overall pharmacological profile of this compound.

Dopamine Transporter (DAT)

Benzylpiperazine (BZP) itself is known to interact with the dopamine transporter, inhibiting dopamine reuptake and leading to increased synaptic dopamine levels.[9][10] This action is consistent with stimulant effects. It is plausible that this compound possesses some affinity for DAT, which would need to be quantified.

Other Serotonin and Dopamine Receptor Subtypes

Arylpiperazine derivatives have been reported to have varying affinities for other serotonin (e.g., 5-HT2A) and dopamine (e.g., D2, D3, D4) receptor subtypes.[11][12] The affinity for these receptors is often lower than for 5-HT1A, but they could still contribute to the compound's effects, particularly at higher concentrations.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To empirically validate the inferred mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Characterization

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compound for a panel of CNS targets.

-

Protocol:

-

Prepare cell membrane homogenates expressing the human recombinant receptors of interest (e.g., σ1, 5-HT1A, DAT, D2, etc.).

-

Incubate the membranes with a specific radioligand for each target at a fixed concentration.

-

Add increasing concentrations of this compound to compete with the radioligand.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

-

Functional Assays:

-

Objective: To determine the functional activity (agonist, antagonist, partial agonist) at the high-affinity targets.

-

Protocol (for 5-HT1A):

-

Use cells expressing the 5-HT1A receptor and a reporter system (e.g., cAMP-dependent reporter gene).

-

To test for agonist activity, treat the cells with increasing concentrations of the compound and measure the reporter signal (a decrease in signal would indicate agonism).

-

To test for antagonist activity, pre-incubate the cells with the compound before adding a known 5-HT1A agonist and measure the inhibition of the agonist's effect.

-

-

Caption: Proposed Experimental Workflow.

Synthesis and Conclusion

While direct experimental data on this compound is currently lacking, a robust, evidence-based hypothesis of its CNS mechanism of action can be constructed through the analysis of its structural analogs. The benzylpiperazine scaffold strongly implicates the σ1 and 5-HT1A receptors as primary, high-affinity targets. The compound's interaction with these receptors would likely trigger a complex array of downstream signaling events, influencing calcium homeostasis, neuronal excitability, and cellular stress responses. Secondary interactions with monoamine transporters and other receptor subtypes may further shape its pharmacological profile.

This technical guide provides a foundational framework for understanding the potential CNS effects of this compound. The proposed experimental workflows offer a clear path for the empirical validation of these hypotheses. Future research should focus on obtaining definitive binding and functional data to fully elucidate the mechanism of action of this compound and to explore its potential as a novel CNS therapeutic agent.

References

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). MDPI. [Link]

-

Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2431–2447. [Link]

-

Prasad, S., & Lahiri, D. K. (2021). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8753. [Link]

-

Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor in cellular stress signaling. Frontiers in Neuroscience, 4, 23. [Link]

-

Wang, J., & Su, T. P. (2018). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 9, 889. [Link]

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). PubMed. [Link]

-

Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34–45. [Link]

-

The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. (n.d.). NCBI. [Link]

-

What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. (2016). Frontiers in Cellular Neuroscience. [Link]

-

1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. [Link]

-

Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. (2017). PubMed. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Scientists discover how 5-HT1A receptor shapes brain signalling. (2023). Drug Target Review. [Link]

-

Benzylpiperazine. (n.d.). Wikipedia. [Link]

-

An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (2016). PubMed. [Link]

-

New 3-[4-(aryl)piperazin-1-yl]-1(benzo[b]thiophen-3-yl) propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. (2001). ResearchGate. [Link]

-

New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. (2001). PubMed. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione. (2003). PubMed. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2020). ScienceDirect. [Link]

-

Effects of benzylpiperazine derivatives on the acute effects of 3,4-methylenedioxymethamphetamine in rat brain. (1995). PubMed. [Link]

-

An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (2016). SpringerLink. [Link]

-

New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. (2002). PubMed. [Link]

-

Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. (2008). PubMed Central. [Link]

-

Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. (2010). PubMed. [Link]

- Phenylpiperazines with a combination of affinity for dopamine-D2 receptors and serotonin reuptake sites. (2006).

-

Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. (2006). PubMed. [Link]

-

Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI. [Link]

-

Effects of Benzylpiperazine Derivatives on the Neurotoxicity of 3,4-methylenedioxymethamphetamine in Rat Brain. (1995). PubMed. [Link]

-

6-(4-Benzylpiperazin-1-yl)benzodioxanes as selective ligands at cloned primate dopamine D(4) receptors. (2000). PubMed. [Link]

-

Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. (1995). PubMed. [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). PubMed Central. [Link]

-

Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. (1995). PubMed. [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2021). PubMed Central. [Link]

-

Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2013). PubMed Central. [Link]

-

The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. (2011). PubMed Central. [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2005). PubMed. [Link]

Sources

- 1. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]

- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 11. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-(4-Benzylpiperazin-1-yl)benzodioxanes as selective ligands at cloned primate dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3-(4-benzylpiperazin-1-yl)propan-1-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(4-Benzylpiperazin-1-yl)propan-1-amine Derivatives

Foreword: The Architectural Significance of the Benzylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle with two opposing nitrogen atoms that imparts favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] When combined with a benzyl group at one nitrogen and a propan-1-amine chain at the other, the resulting this compound core becomes a versatile template for exploring a wide range of biological targets. The benzyl group offers a site for diverse aromatic substitutions to modulate lipophilicity and target engagement, while the terminal amine of the propyl chain provides a key interaction point and a handle for further derivatization. This guide synthesizes the current understanding of this chemical family, focusing on its synthesis, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives is typically achieved through straightforward and robust chemical transformations. A common and efficient approach involves the nucleophilic substitution reaction between N-benzylpiperazine and a suitable three-carbon electrophile bearing a protected or masked amine function.

General Synthetic Protocol: N-Alkylation of Benzylpiperazine

A prevalent method involves the reaction of 1-benzylpiperazine with a 3-halopropionamide derivative, followed by reduction of the amide to the corresponding amine. This two-step process allows for the introduction of various substituents on the terminal amine.

Step-by-Step Methodology:

-

Amide Formation: To a solution of an appropriate aryl or aralkyl amine in a suitable solvent (e.g., acetonitrile), 3-bromopropionyl chloride is added dropwise at 0°C. The reaction mixture is stirred until completion to yield the N-substituted-3-bromopropionamide intermediate.[2]

-

Nucleophilic Substitution: The N-substituted-3-bromopropionamide intermediate and 1-benzylpiperazine are dissolved in a polar aprotic solvent like acetonitrile. A weak base, such as potassium carbonate (K₂CO₃), is added to act as a scavenger for the hydrobromic acid byproduct. The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

-

Work-up and Purification: Upon cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is evaporated under reduced pressure, and the resulting crude product is purified using column chromatography on silica gel to yield the desired 3-(4-benzylpiperazin-1-yl)-N-(substituted)propanamide derivative.

-

(Optional) Amide Reduction: If the primary amine is desired, the propanamide derivative can be reduced using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).

This synthetic flexibility is paramount for systematically exploring the structure-activity relationships of the final compounds.

Antimicrobial and Antifungal Activities

A significant body of research has focused on the potential of benzylpiperazine derivatives as antimicrobial agents. The piperazine nucleus is a key pharmacophore in several successful antibiotics (e.g., ciprofloxacin), and its incorporation into novel structures is a well-established strategy in the fight against resistant pathogens.[3]

Derivatives of the this compound scaffold have been screened against a panel of clinically relevant bacteria and fungi.[4][5] These studies often include Gram-positive bacteria like Staphylococcus aureus and Streptococcus epidermidis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal strains like Candida albicans and Aspergillus niger.[4][5]

The proposed mechanism for some piperazine-based antimicrobials involves the disruption of the bacterial cytoplasmic membrane, leading to the leakage of essential intracellular components and ultimately cell death.[3]

Structure-Activity Relationship (SAR) in Antimicrobial Agents

-

Aromatic Substitution: The nature and position of substituents on the benzyl ring significantly influence antimicrobial potency. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, on the phenyl ring of the N-arylpiperazine moiety have been shown to enhance activity.[6]

-

Terminal Amide Substitutions: In studies on related propanamide derivatives, substitutions on the terminal amide nitrogen with various aryl and aralkyl groups have yielded compounds with potent activity. For instance, certain derivatives were found to be powerful agents against S. aureus, S. typhi, P. aeruginosa, and E. coli, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range, comparable to the standard ciprofloxacin.[2]

Quantitative Antimicrobial Data

| Compound ID | Target Organism | MIC (µM) | Reference |

| 5g | S. aureus | 8.34 ± 0.55 | [2] |

| 5a | S. typhi | 8.37 ± 0.12 | [2] |

| 5p | P. aeruginosa | 8.65 ± 0.57 | [2] |

| 5i | B. subtilis | 9.24 ± 0.50 | [2] |

| Ciprofloxacin | S. aureus | 7.80 ± 0.19 | [2] |

Table 1: Minimum Inhibitory Concentration (MIC) values for selected 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamide derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using a broth microdilution method.

-

Preparation of Inoculum: A pure culture of the target bacterial strain is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Anticancer Activity

The benzylpiperazine scaffold has also been explored for its potential in oncology. By coupling this moiety to other pharmacologically active molecules or by modifying its core structure, researchers have developed derivatives with significant cytotoxic effects against various human tumor cell lines.[7][8]

One strategy involves conjugating benzylpiperazine derivatives to natural products known for their anticancer properties, such as alepterolic acid or vindoline.[7][9] This approach aims to create hybrid molecules that may exhibit enhanced potency or novel mechanisms of action.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that the cytotoxic effects of these derivatives are mediated through the induction of apoptosis (programmed cell death). For example, a (3,4-dichlorobenzyl)piperazinyl derivative of alepterolic acid was shown to induce morphological changes characteristic of apoptosis in MCF-7 breast cancer cells.[9] Mechanistic studies revealed an increase in the expression of pro-apoptotic proteins such as cleaved caspase-9, cleaved caspase-3, and a higher Bax/Bcl-2 ratio, confirming the activation of the intrinsic apoptotic pathway.[9]

Structure-Activity Relationship (SAR) in Anticancer Agents

-

Benzyl Ring Substitution: In a series of alepterolic acid-benzylpiperazine conjugates, the substitution pattern on the benzyl ring was critical for cytotoxicity. A derivative with 3,4-dichloro substitution on the benzyl ring (compound 6p) exhibited the highest toxicity against the MCF-7 cell line.[9]

-

Linker and Position: When conjugating to vindoline, both the position of attachment and the nature of the linker played a role. Derivatives where a [4-(trifluoromethyl)benzyl]piperazine was attached at position 17 showed outstanding antiproliferative effects against a broad panel of cancer cell lines.[7][8]

Quantitative Cytotoxicity Data

| Compound ID | Cell Line | Activity | Value (µM) | Reference |

| 6p | MCF-7 (Breast) | IC₅₀ | 8.31 ± 0.67 | [9] |

| 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 | [8] |

| 25 | HOP-92 (Lung) | GI₅₀ | 1.35 | [8] |

Table 2: In Vitro anticancer activity of selected benzylpiperazine derivatives. IC₅₀ represents the concentration for 50% inhibition, while GI₅₀ represents the concentration for 50% growth inhibition.

Neuropharmacological and Other Activities

The parent compound, N-benzylpiperazine (BZP), is known for its psychostimulant properties, which stem from its ability to stimulate the release and inhibit the reuptake of key neurotransmitters like dopamine (DA), serotonin (5-HT), and noradrenaline (NA).[10] This activity is similar to, though less potent than, amphetamines.[11] This inherent neuroactivity makes the scaffold a starting point for developing agents targeting the central nervous system (CNS).

Monoamine Transporter Interactions

BZP and its derivatives primarily exert their effects by interacting with monoamine transporters.[10] This leads to an increase in the extracellular levels of dopamine and serotonin, producing stimulatory and euphoriant effects.[12] However, this activity is also linked to potential neurotoxicity. Studies have shown that benzylpiperazine derivatives can induce oxidative stress, inhibit mitochondrial function, and trigger apoptosis in neuronal cell lines, raising concerns about their safety profile for CNS applications.[12]

Acetylcholinesterase (AChE) Inhibition

Structurally related compounds, specifically 3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, have been identified as potent and selective inhibitors of acetylcholinesterase (AChE).[13] One of the most active compounds in this series demonstrated an IC₅₀ of 6.8 nM for AChE inhibition and effectively increased acetylcholine levels in the brain in animal models. While not a direct derivative of the title compound, this highlights the potential of the benzyl-heterocycle-propanone scaffold for developing treatments for neurodegenerative diseases like Alzheimer's, where AChE inhibition is a key therapeutic strategy.[13]

Conclusion and Future Directions

The this compound scaffold is a chemically tractable and biologically versatile core. The research synthesized in this guide demonstrates its significant potential in diverse therapeutic areas, most notably in the development of novel antimicrobial and anticancer agents. The clear structure-activity relationships that have emerged from systematic modifications of the benzyl and propanamine moieties provide a rational basis for the future design of more potent and selective compounds.

Future research should focus on optimizing the therapeutic index of these derivatives, particularly for antimicrobial applications where low toxicity to mammalian cells is crucial. For anticancer agents, further elucidation of the specific molecular targets within apoptotic pathways could lead to the development of more targeted therapies. The inherent neuroactivity of the benzylpiperazine core, while a potential liability, could also be harnessed to design novel CNS agents, provided that the neurotoxic effects can be mitigated through careful structural design.

References

-

Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. Retrieved from [Link]

-

Wiergacz, S., et al. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides as promising antibacterial agents with mild cytotoxicity. Retrieved from [Link]

-

National Institutes of Health. (2021). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Retrieved from [Link]

-

Wiley Online Library. (2024). Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. Retrieved from [Link]

-

National Institutes of Health. (1998). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Retrieved from [Link]

-

MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and.... Retrieved from [Link]

-

MDPI. (n.d.). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Retrieved from [Link]

-

National Institutes of Health. (2012). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]

-

National Institutes of Health. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

-

National Institutes of Health. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

-

MDPI. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]

-

National Institutes of Health. (2002). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Retrieved from [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 12. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(3-aminopropyl)-4-benzylpiperazine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-aminopropyl)-4-benzylpiperazine, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Structural Elucidation Challenge

1-(3-aminopropyl)-4-benzylpiperazine is a disubstituted piperazine derivative featuring both an N-benzyl and an N-aminopropyl group. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will dissect each analytical technique, providing both theoretical grounding and practical, field-proven insights.

The structural complexity of substituted piperazines can sometimes lead to complex NMR spectra due to conformational isomers.[1][2] Dynamic NMR studies on similar compounds have shown that rotational conformers can result in the doubling of signals for the N-CH₂ groups of the piperazine moiety.[1] While this guide will present the expected idealized spectra, it is crucial for the practicing scientist to be aware of such potential complexities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[3] For 1-(3-aminopropyl)-4-benzylpiperazine, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.[3]

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(3-aminopropyl)-4-benzylpiperazine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for similar non-polar to moderately polar compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

Instrument Setup and Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and well-resolved peaks.

-

For ¹H NMR, set the spectral width to encompass the expected proton signals (typically 0-10 ppm).

-

Utilize a standard single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT, DEPT) is typically employed to simplify the spectrum and enhance signal-to-noise.

-

Integrate the peaks in the ¹H NMR spectrum to ascertain the relative number of protons for each signal.[3]

Workflow for NMR Data Acquisition and Analysis

Caption: A streamlined workflow for NMR analysis.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-(3-aminopropyl)-4-benzylpiperazine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl and aminopropyl groups, and the protons of the piperazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-aminopropyl)-4-benzylpiperazine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 | Singlet | 2H | Benzyl methylene protons (Ar-CH₂) |

| ~ 2.80 | Triplet | 2H | Methylene protons adjacent to NH₂ (-CH₂-NH₂) |

| ~ 2.60 - 2.40 | Multiplet | 8H | Piperazine ring protons |

| ~ 2.35 | Triplet | 2H | Methylene protons adjacent to piperazine |

| ~ 1.65 | Quintet | 2H | Central methylene protons of propyl chain |

| ~ 1.30 (broad) | Singlet | 2H | Amine protons (-NH₂) |

Note: Chemical shifts are estimations based on analogous structures and can vary with solvent and concentration.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-aminopropyl)-4-benzylpiperazine

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon (C-Ar) |

| ~ 129 | Aromatic CH carbons |

| ~ 128 | Aromatic CH carbons |

| ~ 127 | Aromatic CH carbons |

| ~ 63 | Benzyl methylene carbon (Ar-CH₂) |

| ~ 58 | Methylene carbon adjacent to piperazine N |

| ~ 53 | Piperazine ring carbons |

| ~ 42 | Methylene carbon adjacent to NH₂ (-CH₂-NH₂) |

| ~ 28 | Central methylene carbon of propyl chain |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-aminopropyl)-4-benzylpiperazine will be characterized by absorption bands corresponding to N-H, C-H, and C-N bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an ATR accessory for simple and rapid analysis of liquid or solid samples.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid 1-(3-aminopropyl)-4-benzylpiperazine or a small amount of the solid onto the crystal.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Peaks for 1-(3-aminopropyl)-4-benzylpiperazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3300 | Medium | N-H stretching (primary amine) |

| ~ 3080 - 3030 | Medium | Aromatic C-H stretching |

| ~ 2950 - 2800 | Strong | Aliphatic C-H stretching (piperazine, propyl, benzyl) |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretching |

| ~ 1470 - 1440 | Medium | CH₂ scissoring |

| ~ 1150 - 1000 | Strong | C-N stretching |

| ~ 740, 700 | Strong | Monosubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization.[3]

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 1-(3-aminopropyl)-4-benzylpiperazine is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, with common pathways involving cleavage of the piperazine ring and loss of substituents.[3] For N-benzylpiperazine, a prominent fragment at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is typically observed.[4][5]

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Ion |

| 233 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₃H₇N]⁺ |

| 134 | [M - C₆H₅CH₂ - NH₂]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Tropylium ion, base peak) |

| 56 | [C₃H₆N]⁺ |

Proposed Mass Spectrometry Fragmentation Pathway

Sources

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. ikm.org.my [ikm.org.my]

An In-Depth Technical Guide to the Solubility of 3-(4-Benzylpiperazin-1-yl)propan-1-amine in Organic Solvents

Introduction

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive examination of the solubility of 3-(4-Benzylpiperazin-1-yl)propan-1-amine, a versatile building block in medicinal chemistry, in a range of common organic solvents.

While specific, publicly available quantitative solubility data for this compound is limited, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and interpret its solubility profile. By leveraging data from structurally analogous compounds and established principles of physical chemistry, we will explore the factors governing the dissolution of this molecule and provide detailed protocols for its empirical evaluation.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. This compound, with the molecular formula C14H23N3, possesses several key features that dictate its behavior in different solvent environments.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H23N3 | [4] |

| Molecular Weight | 233.35 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Structure | See Figure 1 | |

| Predicted pKa | See Discussion Below | |

| Predicted logP | See Discussion Below |

Structural Features Influencing Solubility

The molecular architecture of this compound is characterized by a combination of polar and non-polar moieties, which gives rise to a nuanced solubility profile.

-

The Piperazine Ring and Propylamine Chain: The two nitrogen atoms within the piperazine ring and the terminal primary amine of the propyl chain are basic centers capable of accepting protons.[5] These amine groups can also participate in hydrogen bonding with protic solvents. The presence of these polar functional groups suggests a propensity for solubility in polar solvents.

-

The Benzyl Group: The non-polar benzyl group, consisting of a phenyl ring attached to a methylene group, contributes significantly to the lipophilicity of the molecule. This aromatic moiety will favor interactions with non-polar and weakly polar organic solvents through van der Waals forces.

The interplay between the hydrophilic amine functionalities and the lipophilic benzyl group will ultimately determine the optimal solvent environment for dissolution.

Caption: Predicted intermolecular interactions and solubility.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. [6][7]This protocol provides a detailed, step-by-step methodology for the quantitative analysis of the solubility of this compound in a chosen organic solvent.

Materials

-

This compound (high purity solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE-lined septa

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the selected organic solvent to the vial (e.g., 2 mL).

-

Securely cap the vial.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to disperse the solid.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A typical duration is 24-48 hours. [6]To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with the organic solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC or LC-MS.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion